molecular formula H2O B1254489 Oxygen-15 CAS No. 13982-43-9

Oxygen-15

Cat. No.: B1254489
CAS No.: 13982-43-9
M. Wt: 17.019 g/mol
InChI Key: XLYOFNOQVPJJNP-BJUDXGSMSA-N
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Description

Basic Properties

Atomic Structure and Decay

Oxygen-15 consists of 8 protons and 7 neutrons, giving it an atomic mass of 15.0030656 atomic mass units (amu). It decays via β⁺ (positron) emission to nitrogen-15 (¹⁵N) with a half-life of 122.266 seconds (~2.04 minutes). The decay equation is:
$$
\text{¹⁵O} \rightarrow \text{¹⁵N} + e^+ + \nu_e + \gamma \text{ (511 keV)}
$$
The emitted positron annihilates with an electron, producing two gamma rays detectable in PET imaging.

Physical and Chemical Behavior

As a short-lived isotope, ¹⁵O behaves chemically like stable oxygen (¹⁶O), forming compounds such as ¹⁵O-water (H₂¹⁵O) and ¹⁵O-oxygen gas (¹⁵O₂). Its rapid decay necessitates on-site production using cyclotrons.

Production Methods

¹⁵O is synthesized primarily via nuclear reactions:

  • Deuteron bombardment of nitrogen-14 :
    $$
    \text{¹⁴N} + \text{²H} \rightarrow \text{¹⁵O} + n
    $$
    This method dominates due to cost efficiency.
  • Proton bombardment of nitrogen-15 :
    $$
    \text{¹⁵N} + \text{¹H} \rightarrow \text{¹⁵O} + n
    $$
    Used when deuteron beams are unavailable.

Table 1: Key Nuclear Reactions for ¹⁵O Production

Reaction Energy Threshold Yield Efficiency
¹⁴N(d,n)¹⁵O 7 MeV High
¹⁵N(p,n)¹⁵O 5 MeV Moderate

Isotopic Significance in Oxygen Isotopes

Role in Nuclear Physics

¹⁵O is critical for studying proton-rich nuclei and beta-decay processes. Its production and decay provide insights into stellar nucleosynthesis, particularly in oxygen-neon cycles within massive stars.

Medical Applications

¹⁵O-water is the gold standard tracer for quantifying myocardial blood flow (MBF) and cerebral blood flow (CBF) in PET imaging. Advantages include:

  • Free diffusibility : Accurately measures perfusion without binding to tissues.
  • Short half-life : Enables repeated studies within a single session.

Table 2: Comparative Use of ¹⁵O in Medical Imaging

Application Tracer Advantage of ¹⁵O
Myocardial perfusion ¹⁵O-water No carrier added
Tumor metabolism ¹⁵O-oxygen Direct O₂ uptake

Environmental and Isotopic Studies

¹⁵O’s natural occurrence in atmospheric processes (e.g., lightning-induced gamma-ray interactions) aids in studying oxygen cycling and isotope fractionation.

Historical Context and Discovery

Early Production and Detection

¹⁵O was first synthesized in 1934 by Irène Curie and Frédéric Joliot using alpha-particle bombardment of nitrogen. However, practical production methods emerged later with cyclotron advancements. In 1960, Dollery and West demonstrated its medical potential by measuring lung ventilation and blood flow using inhaled ¹⁵O-gas.

Key Milestones

  • 1935 : Ernest Lawrence’s cyclotron enabled large-scale ¹⁵O production.
  • 1980s : Adoption in PET imaging revolutionized non-invasive blood flow quantification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13982-43-9

Molecular Formula

H2O

Molecular Weight

17.019 g/mol

IUPAC Name

oxidane

InChI

InChI=1S/H2O/h1H2/i1-1

InChI Key

XLYOFNOQVPJJNP-BJUDXGSMSA-N

SMILES

O

Isomeric SMILES

[15OH2]

Canonical SMILES

O

Other CAS No.

24286-21-3

Synonyms

15O radioisotope
O-15 radioisotope
Oxygen-15

Origin of Product

United States

Preparation Methods

¹⁴N(d,n)¹⁵O Reaction

The deuteron bombardment of nitrogen-14 is the most widely used method, offering high yields and economic feasibility. Natural nitrogen gas (N₂) serves as the target material, with deuterons accelerated to 7–10 MeV. The reaction proceeds as:

¹4N+d15O+n(Cross-section peak at 8 MeV)¹⁴N + d \rightarrow ¹⁵O + n \quad (\text{Cross-section peak at 8 MeV})

Operational Parameters:

  • Beam Current: 20–30 μA

  • Yield: 1–2 GBq/μA at saturation.

  • Target Pressure: 20–30 bar to enhance nitrogen density.

Advantages:

  • High isotopic purity (>99%) due to minimal side reactions.

  • Compatibility with low-energy cyclotrons (≤10 MeV).

Limitations:

  • Requires frequent target replacement due to radiation-induced material degradation.

¹⁶O(p,pn)¹⁵O Reaction

High-energy protons (>16.6 MeV) bombard natural water or enriched ¹⁶O gas to produce ¹⁵O via neutron knockout:

¹6O+p15O+p+n(Threshold energy: 16.6 MeV)¹⁶O + p \rightarrow ¹⁵O + p + n \quad (\text{Threshold energy: 16.6 MeV})

Operational Parameters:

  • Beam Energy: 17–20 MeV

  • Yield: 0.8–1.5 GBq/μA.

Advantages:

  • Eliminates nitrogen handling, reducing contamination risks.

  • Suitable for facilities with high-energy cyclotrons.

Limitations:

  • Lower yield compared to ¹⁴N(d,n)¹⁵O.

  • Increased heat dissipation necessitates advanced cooling systems.

¹⁵N(p,n)¹⁵O Reaction

This method uses enriched ¹⁵N₂ gas and low-energy protons (4–5 MeV):

¹5N+p15O+n(Cross-section peak at 5 MeV)¹⁵N + p \rightarrow ¹⁵O + n \quad (\text{Cross-section peak at 5 MeV})

Operational Parameters:

  • Beam Current: 15–20 μA

  • Yield: 0.5–1.0 GBq/μA.

Advantages:

  • Reduced radiation exposure due to lower beam energy.

  • Minimal byproducts.

Limitations:

  • High cost of ¹⁵N₂ gas enrichment.

  • Limited availability of low-energy cyclotrons.

Table 1: Comparison of Cyclotron-Based ¹⁵O Production Methods

ReactionTarget MaterialBeam Energy (MeV)Yield (GBq/μA)Purity (%)
¹⁴N(d,n)¹⁵ON₂ gas7–101–2>99
¹⁶O(p,pn)¹⁵OH₂O or ¹⁶O₂17–200.8–1.598
¹⁵N(p,n)¹⁵O¹⁵N₂ gas4–50.5–1.0>99

Electron Linear Accelerator (LINAC)-Based Production

Recent advancements explore photonuclear reactions using electron linear accelerators (eLINACs) as a cost-effective alternative to cyclotrons. The ¹⁶O(γ,n)¹⁵O reaction is induced by bremsstrahlung photons generated from high-energy electron beams:

¹6O+γ15O+n(Threshold energy: 15.7 MeV)¹⁶O + γ \rightarrow ¹⁵O + n \quad (\text{Threshold energy: 15.7 MeV})

Target Configuration and Optimization

  • Tungsten Converter: A 1.4-mm tungsten plate maximizes bremsstrahlung yield while minimizing electron scattering.

  • Oxygen-Rich Targets: Alumina (Al₂O₃) or water targets are irradiated, with activity proportional to beam current and target volume.

Operational Parameters:

  • Beam Energy: 18–25 MeV

  • Beam Current: 100–150 μA

  • Yield: 1.5–2.0 GBq per 10-minute irradiation.

Power Dissipation and Thermal Management

Simulations using Geant4 indicate that a 25 MeV, 150 μA beam deposits ~400 W in a water target, necessitating active cooling. Comparatively, cyclotron targets for ¹⁸F production dissipate 500–600 W, underscoring the feasibility of eLINAC systems.

Table 2: eLINAC vs. Cyclotron Production Metrics

ParametereLINAC (¹⁶O(γ,n)¹⁵O)Cyclotron (¹⁴N(d,n)¹⁵O)
Beam Energy 18–25 MeV7–10 MeV
Beam Current 100–150 μA20–30 μA
Yield (GBq) 1.5–2.01–2
Power Dissipation 400 W200 W

Radiochemical Processing and Quality Control

Gas-to-Liquid Conversion

¹⁵O produced as [¹⁵O]O₂ gas is converted to clinically useful [¹⁵O]H₂O via two methods:

  • In-Target Conversion: Hydrogen (5%) is added to the target gas, forming [¹⁵O]H₂O, which is trapped in a saline solution.

  • External Conversion: [¹⁵O]O₂ is passed over a palladium catalyst at 150°C, facilitating rapid oxidation to [¹⁵O]H₂O.

Quality Assurance Parameters

  • Radionuclidic Purity: >99% (verified via gamma spectroscopy).

  • Specific Activity: >50 GBq/μmol at end-of-synthesis.

  • Sterility: Membrane filtration (0.22 μm) ensures injectable-grade product .

Scientific Research Applications

Medical Imaging

1.1 Positron Emission Tomography (PET)
Oxygen-15 is primarily utilized in PET imaging to assess regional blood flow and metabolic processes in various organs. The short half-life allows for real-time imaging of physiological processes, which is crucial for accurate diagnostics.

Table 1: Common Radiotracers Using this compound

RadiotracerPurposeMethod of Administration
15O^{15}OO2Measures oxygen consumptionInhalation
15O^{15}OCOAssesses blood volumeInhalation
15O^{15}OH2OEvaluates myocardial blood flowIntravenous injection

1.2 Cerebral Blood Flow Studies
this compound has been instrumental in studying cerebral blood flow (CBF) and metabolism. Techniques involving intracarotid injection of this compound labeled compounds enable the measurement of CBF, blood volume, and oxygen metabolism in the brain. These measurements are critical for diagnosing conditions such as stroke and Alzheimer's disease.

Case Study: Cerebral Metabolism Measurement

In a study by Kanno et al., the use of 15O^{15}O labeled water allowed for the assessment of regional CBF and cerebral metabolic rate for oxygen (CMRO2) in patients with chronic cerebrovascular disease. The integration of PET with MRI further enhanced the accuracy of these measurements, demonstrating the utility of this compound in clinical settings .

Pulmonary Medicine

2.1 Fractional Hepatic Blood Volume Measurement
this compound labeled carbon monoxide (15O-CO) binds specifically to erythrocytes and can be used to determine fractional hepatic blood volume (HBV). A study by Taniguchi et al. employed this method to find varying HBV values among healthy individuals and patients with liver diseases, highlighting its diagnostic potential .

Cardiology

3.1 Myocardial Blood Flow Assessment
The use of 15O^{15}OH2O as a tracer for myocardial blood flow (MBF) has gained traction due to its high extraction fraction compared to other tracers like 82Rb^{82}Rb and 13N^{13}N-NH3. This property allows for more accurate differentiation between normal and abnormal physiological states in patients with coronary artery disease (CAD) .

Table 2: Comparison of Tracers for Myocardial Blood Flow

TracerExtraction FractionDiagnostic Cut-off Value
15O^{15}OH2OHigh2.5
82Rb^{82}RbModerate2.0
13N^{13}N-NH3Moderate2.0

Production Techniques

The production of this compound typically involves nuclear reactions such as the deuteron bombardment of nitrogen targets. Recent advancements have introduced photonuclear reactions using electron linear accelerators (eLINAC), which may provide more economical production methods compared to traditional cyclotron techniques .

Mechanism of Action

Water O 15 exerts its effects through positron emission, which occurs when the oxygen-15 isotope decays. The emitted positrons interact with electrons in the surrounding tissue, resulting in the production of gamma rays. These gamma rays are detected by PET scanners, allowing for the visualization and quantification of blood flow and metabolic processes in the body .

Comparison with Similar Compounds

    Carbon-11 labelled water: Another radioactive tracer used in PET imaging, but with a shorter half-life compared to Water O 15.

    Fluorine-18 labelled water: Used in PET imaging with a longer half-life than Water O 15, providing different imaging capabilities.

Uniqueness: Water O 15 is unique due to its optimal half-life and positron emission properties, making it highly effective for precise and quantitative imaging of blood flow and metabolic processes. Its ability to provide non-invasive and accurate measurements sets it apart from other radioactive tracers .

Biological Activity

Oxygen-15 (15^{15}O) is a radioactive isotope of oxygen with a half-life of approximately 2.03 minutes. It is produced through nuclear reactions, specifically from nitrogen-14 via the 14N(d,n)15O^{14}N(d,n)^{15}O reaction. Due to its short half-life, 15^{15}O is primarily utilized in medical imaging, particularly in positron emission tomography (PET), to study cerebral blood flow (CBF), blood volume, and oxygen metabolism in vivo. This article focuses on the biological activity of 15^{15}O, emphasizing its applications in medical research and clinical diagnostics.

1. Cerebral Blood Flow Measurement:

  • Positron Emission Tomography (PET): 15^{15}O-labeled compounds, such as water (15O^{15}O-H2O), are used to measure regional CBF. The inhalation or intravenous administration of 15^{15}O-labeled tracers allows for non-invasive imaging of blood flow dynamics in the brain. For instance, 15^{15}O-labeled carbon monoxide (15O^{15}O-CO) binds to hemoglobin in red blood cells, making it suitable for assessing regional cerebral blood volume (rCBV) .

2. Oxygen Utilization Studies:

  • Continuous inhalation of 15^{15}O-labeled oxygen (15O^{15}O-O2) has been employed to evaluate the regional accumulation of oxygen in brain tissues. This method helps in understanding how different regions of the brain utilize oxygen during various physiological states .

Table 1: Summary of Studies Using this compound

StudyMethodFindings
Powers et al. (1998)PET with 15O^{15}O-H2ODemonstrated regional variations in CBF during cognitive tasks .
Taniguchi et al. (2007)Inhalation of 15O^{15}O-COFound mean hepatic blood volume values in healthy subjects versus patients with liver conditions .
Sarris et al. (2015)Clinical trial with NAC and PETInvestigated effects on OCD patients using 15O^{15}O-labeled tracers for CBF measurement .

Applications in Clinical Settings

1. Neurological Disorders:

  • The application of 15^{15}O PET imaging has been pivotal in studying various neurological disorders, including Alzheimer's disease and epilepsy. By measuring changes in CBF and oxygen metabolism, researchers can gain insights into disease progression and treatment efficacy.

2. Cardiac Studies:

  • In cardiology, 15^{15}O-labeled compounds are used to assess myocardial perfusion and oxygen consumption, providing critical information for diagnosing coronary artery disease .

Limitations and Considerations

While the use of 15^{15}O offers significant advantages in non-invasive imaging, several limitations must be considered:

  • Short Half-Life: The rapid decay necessitates immediate processing and analysis post-administration.
  • Radiation Exposure: Although minimal, there is a radiation risk associated with the use of radioactive isotopes.
  • Complexity of Interpretation: The dual dependence on blood flow and oxygen extraction complicates the interpretation of results obtained from inhalation studies .

Q & A

Q. What are the key nuclear properties of Oxygen-15, and how do they influence experimental design in positron emission tomography (PET)?

this compound (15O^{15}\text{O}) is a neutron-deficient isotope with a half-life of 122.24 seconds and decays via β⁺ emission to stable nitrogen-15 (15N^{15}\text{N}) . Key properties include:

PropertyValueRelevance for PET Studies
Half-life (T½T_{½})122.24 sRequires rapid synthesis and imaging protocols
Decay energy (Eβ+E_{\beta^+})2.7542 MeVHigh positron energy improves spatial resolution
Production methodDeuteron bombardment of 14N^{14}\text{N}On-site cyclotron production needed

These properties necessitate time-sensitive protocols for tracer synthesis (e.g., 15O^{15}\text{O}-H2_2O for blood flow studies) and limit its use to facilities with on-site cyclotrons .

Q. What methodologies are employed to utilize this compound in quantifying cerebral blood flow (CBF) and oxygen metabolism?

The steady-state inhalation technique is a gold standard for measuring CBF and oxygen extraction fraction (OEF):

  • Procedure : Continuous inhalation of 15O2^{15}\text{O}_2 or C15O2^{15}\text{O}_2 labels blood and metabolic water, enabling quantification of perfusion and OEF via compartmental modeling .
  • Key formula : Ctissue=fCarterial(1eλt)C_{\text{tissue}} = f \cdot C_{\text{arterial}} \cdot (1 - e^{-\lambda t}), where ff = blood flow, λ\lambda = decay constant .
  • Challenges : Requires precise arterial input function measurements and correction for intravascular radioactivity .

Q. How is this compound produced for research applications, and what are the technical constraints?

15O^{15}\text{O} is produced via the nuclear reaction 14N(d,n)15O^{14}\text{N}(d,n)^{15}\text{O} using a deuteron beam (8–10 MeV) on natural nitrogen gas .

  • Yield : ~1–2 GBq/µA at saturation, dependent on beam current and target geometry .
  • Constraints :
    • Short half-life demands immediate use post-production.
    • Requires in-house cyclotron and automated synthesis modules for tracer preparation (e.g., 15O^{15}\text{O}-H2_2O, 15O^{15}\text{O}-CO) .

Advanced Research Questions

Q. How do contradictions in this compound decay energy values affect kinetic modeling in dynamic PET studies?

Discrepancies in reported decay energies (e.g., 2.7542 MeV vs. 2.76 MeV) introduce uncertainties in:

  • Input function calibration : Affects arterial activity curves used in compartmental models .
  • Correction factors : Impacts scatter and attenuation corrections in reconstructed PET images .
    Resolution : Use site-specific calibration with traceable 15O^{15}\text{O} standards and validate models using phantom studies .

Q. What experimental strategies address the challenges of this compound’s short half-life in myocardial blood flow (MBF) quantification?

  • Rapid tracer delivery : Use bolus injections of 15O^{15}\text{O}-H2_2O with high-specific-activity batches (≥1 GBq/mL) to maximize signal-to-noise ratio .
  • List-mode acquisition : Enables retrospective framing to capture rapid tracer kinetics .
  • Hybrid protocols : Combine 15O^{15}\text{O}-H2_2O with longer-lived tracers (e.g., 13N^{13}\text{N}-ammonia) for cross-validation .

Q. How does nuclear clustering in this compound inform astrophysical models of stellar nucleosynthesis?

Studies of 15O^{15}\text{O} reveal resonant cluster structures (e.g., α\alpha-11C^{11}\text{C} configurations) that enhance proton capture rates in explosive stellar environments .

  • Experimental validation : Knockout reactions (e.g., 15O(p,pα)11C^{15}\text{O}(p,p\alpha)^{11}\text{C}) at facilities like LNS-Catania measure cluster probabilities .
  • Implications : Improved predictions for 15O(α,γ)19Ne^{15}\text{O}(\alpha,\gamma)^{19}\text{Ne} rates in Type I X-ray bursts .

Q. What methodological advancements have improved the this compound steady-state technique for brain oxygen metabolism studies?

  • Hybrid PET/MRI integration : Combines 15O^{15}\text{O}-PET with arterial spin labeling (ASL) MRI to correct for partial volume effects .
  • Dynamic 15O2^{15}\text{O}_2 inhalation : Sequential inhalations with varying durations optimize signal separation between blood flow and metabolism .

Q. How can researchers resolve discrepancies in this compound’s binding energy measurements across literature sources?

  • Reanalysis of raw data : Use modern nuclear databases (e.g., NNDC) to reconcile historical discrepancies in mass excess values (2.85559 MeV vs. 2.86 MeV ).
  • High-precision experiments : Re-measure 15O^{15}\text{O} decay parameters using superconducting spectrometers or Penning traps .

Q. Table 1. Comparative Production Methods for Short-Lived PET Isotopes

IsotopeHalf-LifeProduction ReactionTypical Yield
15O^{15}\text{O}122 s14N(d,n)15O^{14}\text{N}(d,n)^{15}\text{O}1–2 GBq/µA
11C^{11}\text{C}20.3 min14N(p,α)11C^{14}\text{N}(p,\alpha)^{11}\text{C}3–4 GBq/µA
13N^{13}\text{N}9.97 min16O(p,α)13N^{16}\text{O}(p,\alpha)^{13}\text{N}2–3 GBq/µA
Source: Adapted from

Q. Guidelines for Researchers

  • Prioritize dynamic acquisition protocols to exploit 15O^{15}\text{O}’s rapid decay .
  • Validate compartmental models using independent OEF measurements (e.g., dual-tracer 15O2^{15}\text{O}_2/C15O2^{15}\text{O}_2 studies) .
  • Collaborate with nuclear physicists to refine 15O^{15}\text{O} decay parameters for improved kinetic modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Oxygen-15
Reactant of Route 2
Oxygen-15

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